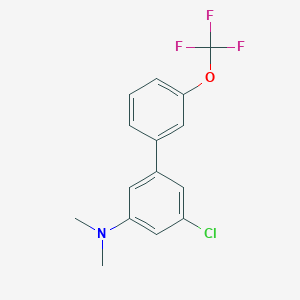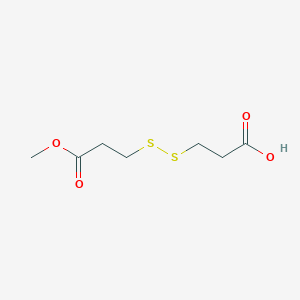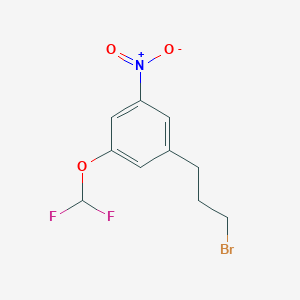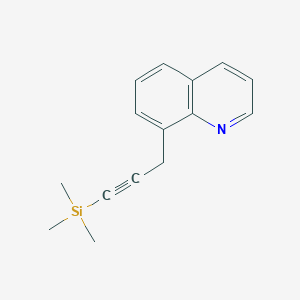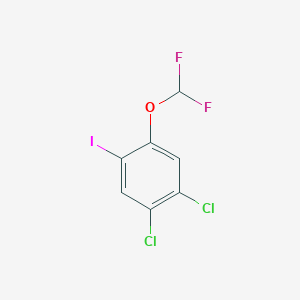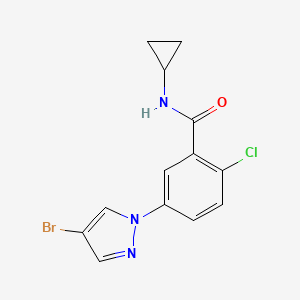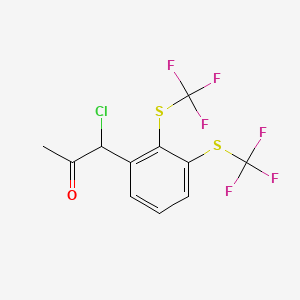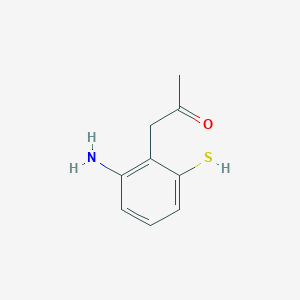
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, chloro, and trifluoromethylthio groups
準備方法
The synthesis of 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene typically involves multiple steps. One common synthetic route includes:
Starting Material: The process begins with a suitable benzene derivative.
Chlorination: The chloro group is introduced via a chlorination reaction, often using chlorine gas or thionyl chloride.
Trifluoromethylthiolation: The trifluoromethylthio group is added using reagents such as trifluoromethanesulfenyl chloride (CF3SCl) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism by which 1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene exerts its effects depends on the context of its use. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic attack, while the chloro and trifluoromethylthio groups influence the compound’s reactivity and stability. Molecular targets and pathways involved vary based on the specific application, such as enzyme inhibition in biological studies or catalytic activity in chemical synthesis.
類似化合物との比較
1-(3-Bromopropyl)-2-chloro-6-(trifluoromethylthio)benzene can be compared with similar compounds like:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the chloro group but shares the bromopropyl and trifluoromethyl substituents, making it less reactive in certain substitution reactions.
1-Bromo-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of substituents, which provide a balance of reactivity and stability, making it versatile for various applications.
特性
分子式 |
C10H9BrClF3S |
|---|---|
分子量 |
333.60 g/mol |
IUPAC名 |
2-(3-bromopropyl)-1-chloro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrClF3S/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
InChIキー |
QLIPOXOOMWMREO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CCCBr)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


